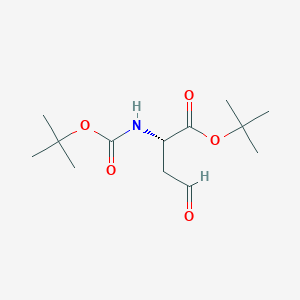

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Description

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is a chiral, Boc-protected amino acid derivative widely used in organic synthesis and medicinal chemistry. Its structure features a tert-butyl ester at the carboxylate group and a tert-butoxycarbonyl (Boc) group protecting the amine, ensuring stability during multi-step reactions . The stereochemistry at the α-carbon (S-configuration) is critical for its role in synthesizing enantiopure peptides and nucleoside analogs . This compound serves as a key intermediate in reductive amination reactions, peptide couplings, and the preparation of organocatalysts .

Properties

IUPAC Name |

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,14,17)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTQQOOKLSBNKR-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate typically involves the protection of an amine group using di-tert-butyl dicarbonate. The reaction is carried out under aqueous conditions with a base such as sodium hydroxide. Alternatively, the protection can be achieved in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

Synthetic Applications

1. Building Block in Organic Synthesis

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate serves as an important building block in the synthesis of various bioactive compounds. Its structure allows for the introduction of functional groups through various reactions:

| Reaction Type | Description | Example Products |

|---|---|---|

| Amidation | Introduction of amine functionalities | Amino acids and peptides |

| Hydrolysis | Conversion to carboxylic acids | Various derivatives |

| Reduction | Reduction of carbonyl groups to alcohols | Alcohol derivatives |

Biological Applications

2. Potential Anticancer Activity

Research has indicated that compounds similar to (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate exhibit anticancer properties. A study highlighted its role in inhibiting the growth of specific cancer cell lines by inducing apoptosis.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against human cancer cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxic activity.

Pharmaceutical Development

3. Precursor for Drug Synthesis

The compound is utilized as a precursor in the synthesis of pharmaceuticals due to its ability to undergo transformations that yield complex structures necessary for drug development.

| Application Area | Example Compounds Developed |

|---|---|

| Antibiotics | Synthesis of β-lactam antibiotics |

| Anti-inflammatory Drugs | Development of non-steroidal anti-inflammatory drugs (NSAIDs) |

Research and Development

4. Biochemical Studies

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is also used in biochemical studies to understand enzyme mechanisms and metabolic pathways. Its derivatives can be employed as substrates or inhibitors in enzymatic reactions.

Example Study:

A recent investigation into PLP-dependent enzymes utilized this compound to explore substrate specificity and enzymatic activity, providing insights into its biochemical behavior.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate involves the protection of amine groups. The tert-butoxycarbonyl group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted reactions. This protection is crucial during multi-step synthesis processes, where selective deprotection can be achieved using acids like trifluoroacetic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Properties

The compound’s analogs differ in substituents at the 4-oxo position, ester groups, or additional functional groups. These modifications influence reactivity, solubility, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Stability and Deprotection

- Boc Group : Stable under acidic conditions but cleaved with TFA, making the target compound ideal for stepwise peptide synthesis .

- Methyl/Benzyl Esters: Methyl esters are hydrolyzed under basic conditions, while benzyl esters require hydrogenolysis, limiting their compatibility with reducing environments .

Biological Activity

(S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, with the CAS number 81323-59-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies.

Anticancer Properties

Recent studies have indicated that (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate exhibits significant anticancer properties. It has been reported to be effective in the diagnosis and treatment of leukemias . The compound's mechanism involves the inhibition of specific pathways crucial for cancer cell proliferation.

The compound functions as an inhibitor of certain enzymes involved in metabolic pathways that are often upregulated in cancer cells. Its action may include:

- Inhibition of Metabolic Enzymes : The compound has shown potential in inhibiting Nicotinamide N-methyltransferase (NNMT), which plays a role in cancer metabolism .

- Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through various signaling pathways, including those related to the regulation of cell cycle progression.

In Vitro Studies

A comprehensive study evaluated the compound's effects on various cancer cell lines. The findings included:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.126 | Strong inhibitory effect on proliferation |

| Non-cancerous MCF10A | >2.5 | Minimal effect, indicating selectivity |

The selectivity observed indicates a potential therapeutic window for targeting cancer cells while sparing normal cells .

In Vivo Studies

In vivo studies conducted on mouse models demonstrated that administration of (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate resulted in:

- Reduction in Tumor Size : Mice treated with the compound showed a significant reduction in tumor size compared to control groups.

- Survival Benefit : Increased survival rates were noted among treated mice, suggesting efficacy in a therapeutic context.

Pharmacokinetics

Pharmacokinetic studies revealed moderate exposure levels with a maximum concentration () of approximately 592 mg/mL. The compound exhibited slow elimination rates, indicating prolonged activity within biological systems .

Safety Profile

Safety assessments indicated that the compound had an acceptable toxicity profile at high doses (up to 800 mg/kg), with no significant adverse effects observed during trials. This suggests a favorable safety margin for potential clinical applications .

Q & A

Q. What are the standard synthetic routes for preparing (S)-tert-butyl 2-((tert-butoxycarbonyl)amino)-4-oxobutanoate?

The compound is typically synthesized via a multi-step approach involving:

- Protection of the amino group : The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) .

- Esterification : The carboxylic acid moiety is converted to a tert-butyl ester using tert-butanol and a coupling agent like DCC or EDC in anhydrous conditions .

- Ketone introduction : The 4-oxo group is introduced via oxidation of a secondary alcohol intermediate (e.g., using Jones reagent or TEMPO/oxidative conditions) . Purification is achieved via column chromatography or recrystallization, with characterization by ¹H NMR (e.g., tert-butyl peaks at δ 1.2–1.4 ppm) and IR (C=O stretches at ~1700–1750 cm⁻¹) .

Q. How is the stereochemical integrity of the (S)-configured chiral center maintained during synthesis?

- Chiral auxiliaries or enantioselective catalysis : Use (S)-configured starting materials (e.g., Boc-protected L-amino acids) or asymmetric hydrogenation .

- Monitoring by chiral HPLC : Compare retention times with a racemic mixture to confirm enantiomeric excess (>98% ee) .

Q. What are the primary applications of this compound in academic research?

- Peptide synthesis : Acts as a Boc-protected building block for introducing β-amino acid residues or constrained dipeptides, minimizing side reactions during SPPS .

- Intermediate in drug discovery : Used to synthesize analogs targeting proteases or kinases, leveraging its ketone group for further functionalization (e.g., reductive amination) .

Advanced Research Questions

Q. How can researchers resolve conflicting spectral data (e.g., unexpected ¹H NMR peaks) during characterization?

- Impurity analysis : Perform LC-MS to detect byproducts (e.g., incomplete Boc deprotection or oxidation artifacts).

- Solvent effects : Verify solvent purity (e.g., deuterated DMSO may cause peak broadening) and compare with literature spectra of analogous compounds .

- Variable temperature NMR : Assess dynamic processes (e.g., rotameric equilibria) that might obscure signals .

Q. What experimental strategies optimize coupling efficiency when using this compound in peptide synthesis?

- Activation reagents : Test HATU, PyBOP, or DIC/HOBt for improved amide bond formation, especially with sterically hindered amines .

- Solvent optimization : Use DMF or DCM with 1–5% DIEA to enhance nucleophilicity of the amine group .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 10–30 min at 50–80°C) while maintaining enantiopurity .

Q. How should researchers address contradictory kinetic data in Boc-deprotection studies?

- Acid selection : Compare TFA (rapid deprotection) vs. HCl/dioxane (milder conditions) to minimize side reactions (e.g., tert-butyl ester cleavage) .

- Kinetic monitoring : Use in-situ FTIR or ¹H NMR to track deprotection rates and identify intermediates .

- Temperature control : Lower temperatures (0–4°C) may stabilize reactive intermediates and reduce racemization .

Q. What methodologies validate the compound’s role in modulating enzyme activity (e.g., protease inhibition)?

- Enzyme kinetics : Perform Michaelis-Menten assays with fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC₅₀ values .

- X-ray crystallography : Co-crystallize the compound with the target enzyme to identify binding interactions (e.g., hydrogen bonding with the oxo group) .

- Molecular docking : Use software like AutoDock to predict binding poses and guide SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.